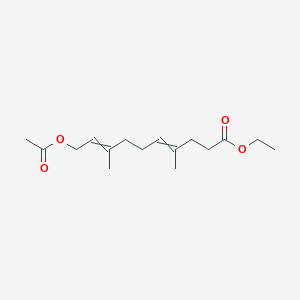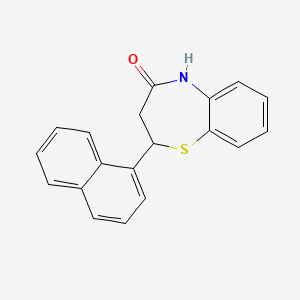
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds: This reaction often requires acidic or basic catalysts and elevated temperatures.
Condensation reactions: Using naphthylamine derivatives and thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzothiazepines.
Applications De Recherche Scientifique
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- has various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension and anxiety.
Industry: Use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulating signaling pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Benzothiazepine derivatives: Known for their diverse pharmacological activities.
Dihydrobenzothiazepines: Studied for their potential therapeutic applications.
Uniqueness
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is unique due to its specific structural features and the presence of the naphthalenyl group, which may confer distinct biological properties.
Propriétés
Numéro CAS |
89813-63-8 |
|---|---|
Formule moléculaire |
C19H15NOS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C19H15NOS/c21-19-12-18(22-17-11-4-3-10-16(17)20-19)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21) |
Clé InChI |
TWVQQNYBVWRJFX-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
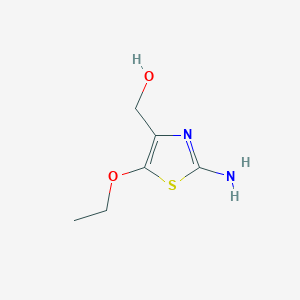


![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
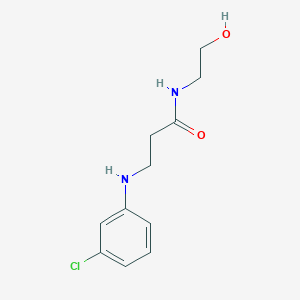
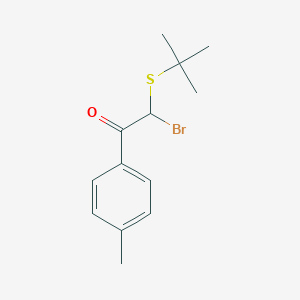

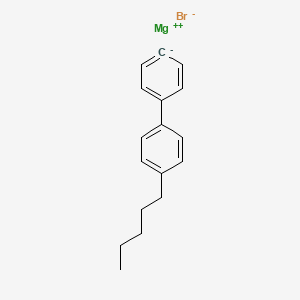
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
